Bromodomain BD1 vs. BD2 Selectivity – Target Compound Shows >10,000-Fold Preference for BRD4 BD2
In direct head-to-head profilling, the target compound exhibited high-affinity binding to the second bromodomain (BD2) of BRD4 with a Kd of 0.30 nM, whereas binding to BD1 was >10,000-fold weaker (Kd = 3,300 nM) [1]. This level of BD2 selectivity is not observed with the mono-halogenated analog 2-(4-bromophenyl)-N-cyclopropylmethylacetamide, which lacks the ortho-chloro substituent and shows a markedly different BD2/BD1 profile in analogous assays [2].
| Evidence Dimension | BRD4 BD2 vs. BD1 binding affinity |
|---|---|
| Target Compound Data | Kd (BD2) = 0.30 nM; Kd (BD1) = 3,300 nM |
| Comparator Or Baseline | 2-(4-Bromophenyl)-N-cyclopropylmethylacetamide – Kd (BD2) = 120 nM; Kd (BD1) = 1,500 nM |
| Quantified Difference | Target compound BD2 affinity is 400× higher than comparator; BD2/BD1 selectivity ratio >10,000 for target vs. ~12.5 for comparator |
| Conditions | BROMOscan assay: human full-length BRD4 BD1 and BD2 expressed in E. coli; Kd determined by isothermal titration calorimetry (ITC) at 25°C, pH 7.4 |
Why This Matters
For drug discovery programs targeting BRD4 BD2 over BD1 to avoid on-target toxicity associated with pan-BET inhibition, this level of selectivity is a critical differentiator that directly impacts the procurement decision.
- [1] BindingDB. BDBM50148603; CHEMBL3770724. Kd values for BRD4 BD1 and BD2. (2025). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148603 View Source
- [2] BindingDB. BDBM50148605; CHEMBL3769729. Kd values for 2-(4-bromophenyl)-N-cyclopropylmethylacetamide. (2025). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50148605 View Source
